molecular formula C19H31N5O2 B5677016 N-butyl-2-[3-(cyclopentylamino)-3-oxopropyl]-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

N-butyl-2-[3-(cyclopentylamino)-3-oxopropyl]-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No. B5677016
M. Wt: 361.5 g/mol
InChI Key: GATKMYZXWJPXGP-UHFFFAOYSA-N
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Description

N-butyl-2-[3-(cyclopentylamino)-3-oxopropyl]-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide is a chemical compound that belongs to a broader class of pyrazole and pyrazine derivatives. These compounds have been of significant interest in organic chemistry due to their potential applications in various fields.

Synthesis Analysis

The synthesis of compounds similar to N-butyl-2-[3-(cyclopentylamino)-3-oxopropyl]-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide often involves multi-step reactions and the use of specific catalysts. For instance, Tian et al. (2015) describe a one-pot cascade reaction method for constructing pyrazolo[5,1-a]isoindoles, a related compound, using Pd catalysts and isocyanide insertion into C-Br bonds (Tian et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this class can be analyzed using various spectroscopic techniques. Bhagyasree et al. (2015) conducted a study on a related compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, providing insights into the molecular structure through vibrational frequencies and potential energy distribution (Bhagyasree et al., 2015).

Chemical Reactions and Properties

Pyrazole and pyrazine derivatives undergo various chemical reactions, forming complex structures. For example, Gouda et al. (2010) explored the synthesis of new thiazole and pyrazole derivatives, indicating the diverse chemical reactions these compounds can undergo (Gouda et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, like solubility, melting point, and crystalline structure, can be determined through experimental methods. The study by Kranjc et al. (2012) on related compounds provides an example of how crystal structure analysis can be performed (Kranjc et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other chemicals, are key aspects of these compounds. The work of Langford et al. (2008) on the synthesis and interaction of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides with HIV-1 integrase highlights the chemical properties of similar compounds (Langford et al., 2008).

properties

IUPAC Name

N-butyl-2-[3-(cyclopentylamino)-3-oxopropyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-2-3-10-20-19(26)23-11-12-24-17(14-23)13-16(22-24)8-9-18(25)21-15-6-4-5-7-15/h13,15H,2-12,14H2,1H3,(H,20,26)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATKMYZXWJPXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN2C(=CC(=N2)CCC(=O)NC3CCCC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-[3-(cyclopentylamino)-3-oxopropyl]-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

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